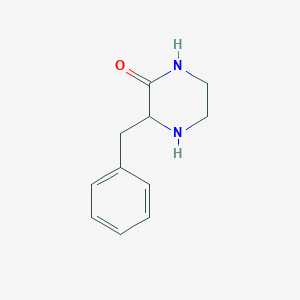

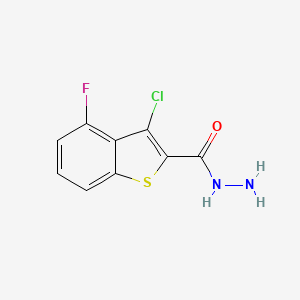

![molecular formula C15H15BN2O3 B2617674 {1-[(4-Methoxyphenyl)methyl]-1,3-benzodiazol-5-yl}boronic acid CAS No. 2377609-78-2](/img/structure/B2617674.png)

{1-[(4-Methoxyphenyl)methyl]-1,3-benzodiazol-5-yl}boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“{1-[(4-Methoxyphenyl)methyl]-1,3-benzodiazol-5-yl}boronic acid” is a chemical compound with the molecular formula C15H15BN2O3 . It has a molecular weight of 282.10 g/mol . This compound is widely explored in scientific research due to its diverse applications.

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by several features. The InChI code for this compound is1S/C15H15BN2O3/c1-21-13-5-2-11 (3-6-13)9-18-10-17-14-8-12 (16 (19)20)4-7-15 (14)18/h2-8,10,19-20H,9H2,1H3 . The Canonical SMILES for this compound is B (C1=CC2=C (C=C1)N (C=N2)CC3=CC=C (C=C3)OC) (O)O . Physical And Chemical Properties Analysis

“this compound” has several computed properties. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are both 282.1175725 g/mol . The topological polar surface area of the compound is 67.5 Ų . The compound has a heavy atom count of 21 .Wirkmechanismus

Target of Action

Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts and other organic groups in these reactions .

Mode of Action

The mode of action of {1-[(4-Methoxyphenyl)methyl]-1,3-benzodiazol-5-yl}boronic acid is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring organic groups from boron to palladium . This process, known as transmetalation, results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its role in Suzuki–Miyaura cross-coupling reactions . These reactions are widely used in organic synthesis to create a variety of complex organic compounds . The downstream effects of these reactions depend on the specific compounds being synthesized .

Pharmacokinetics

Boronic acids, in general, are known to be relatively stable and readily prepared , which suggests that they may have favorable bioavailability.

Result of Action

The molecular and cellular effects of this compound are likely related to its role in Suzuki–Miyaura cross-coupling reactions . By facilitating the formation of new carbon-carbon bonds, this compound can contribute to the synthesis of a wide variety of complex organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, Suzuki–Miyaura cross-coupling reactions are known to be exceptionally mild and functional group tolerant , suggesting that this compound can function effectively in a variety of chemical environments.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of {1-[(4-Methoxyphenyl)methyl]-1,3-benzodiazol-5-yl}boronic acid is its versatility, as it can be used in a wide range of applications. This compound is also relatively easy to synthesize and purify, which makes it a convenient tool for scientific research. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Zukünftige Richtungen

There are several potential future directions for research on {1-[(4-Methoxyphenyl)methyl]-1,3-benzodiazol-5-yl}boronic acid. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Another area of interest is the use of this compound as a tool for studying protein-protein interactions and other biochemical processes. Additionally, the synthesis of novel materials using this compound as a building block is an area of active research. Overall, the versatility and potential applications of this compound make it an exciting area of research with many promising directions for future study.

Synthesemethoden

The synthesis of {1-[(4-Methoxyphenyl)methyl]-1,3-benzodiazol-5-yl}boronic acid involves the reaction of 4-methoxybenzylamine with 2-aminobenzoic acid, followed by boronate esterification. The final product is obtained by acidification and crystallization. The purity of this compound can be determined by NMR spectroscopy and HPLC analysis.

Wissenschaftliche Forschungsanwendungen

{1-[(4-Methoxyphenyl)methyl]-1,3-benzodiazol-5-yl}boronic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and other diseases. In biochemistry, this compound has been used as a tool for studying the interactions between proteins and small molecules. In materials science, this compound has been explored as a building block for the synthesis of novel materials with unique properties.

Eigenschaften

IUPAC Name |

[1-[(4-methoxyphenyl)methyl]benzimidazol-5-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BN2O3/c1-21-13-5-2-11(3-6-13)9-18-10-17-14-8-12(16(19)20)4-7-15(14)18/h2-8,10,19-20H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOUIXMSENHNHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N(C=N2)CC3=CC=C(C=C3)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[(aminooxy)methyl]benzenecarboxylate hydrochloride](/img/structure/B2617593.png)

![N-[(3,4-dimethoxyphenyl)methyl]-2-nitrobenzamide](/img/structure/B2617594.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbutanamide](/img/structure/B2617597.png)

![N-(sec-butyl)-1-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2617604.png)

![(2-oxobenzo[cd]indol-1(2H)-yl)acetic acid](/img/structure/B2617606.png)

![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone](/img/structure/B2617607.png)

![Methyl 4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}benzoate](/img/structure/B2617610.png)

![(E)-3-(2-chlorophenyl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acrylamide](/img/structure/B2617612.png)